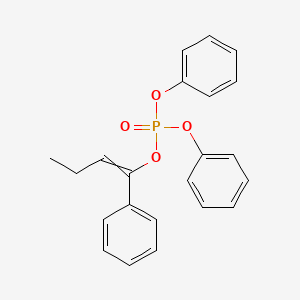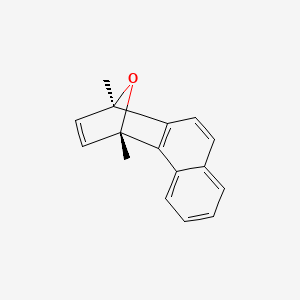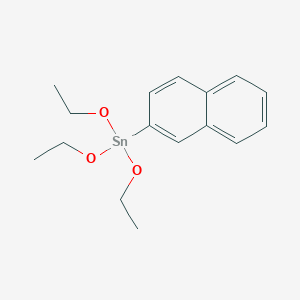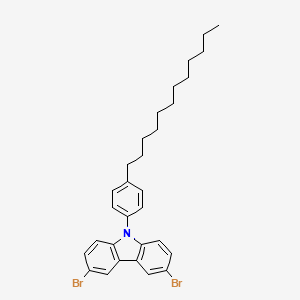
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties. This particular compound is characterized by the presence of two bromine atoms at the 3 and 6 positions, and a 4-dodecylphenyl group attached to the nitrogen atom of the carbazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The next step is the alkylation of the brominated carbazole with 4-dodecylphenyl bromide. This reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine (Br2) or iodine (I2) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in sulfuric acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Oxidation Products: Oxidized carbazole derivatives with altered electronic properties.
Reduction Products: Reduced carbazole derivatives with different degrees of hydrogenation.
Scientific Research Applications
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole depends on its specific application. In organic electronics, its role is primarily based on its ability to transport charge and emit light. The presence of bromine atoms and the dodecylphenyl group influences its electronic properties, enhancing its performance in devices. In medicinal chemistry, the compound’s mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the dodecylphenyl group, resulting in different solubility and electronic properties.
9-(4-Dodecylphenyl)-9H-carbazole:
3,6-Dichloro-9-(4-dodecylphenyl)-9H-carbazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical reactivity.
Uniqueness
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole is unique due to the combination of bromine atoms and the dodecylphenyl group. This combination imparts specific electronic properties, making it particularly useful in organic electronics and materials science. The presence of bromine atoms allows for further functionalization through substitution reactions, while the dodecylphenyl group enhances solubility and processability.
Properties
CAS No. |
917773-30-9 |
|---|---|
Molecular Formula |
C30H35Br2N |
Molecular Weight |
569.4 g/mol |
IUPAC Name |
3,6-dibromo-9-(4-dodecylphenyl)carbazole |
InChI |
InChI=1S/C30H35Br2N/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-17-26(18-14-23)33-29-19-15-24(31)21-27(29)28-22-25(32)16-20-30(28)33/h13-22H,2-12H2,1H3 |
InChI Key |
CEDZZXWDBNAZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide](/img/structure/B12617051.png)
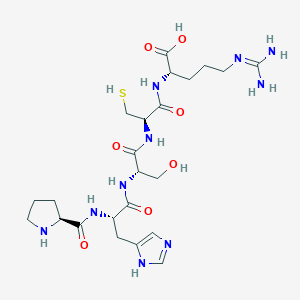


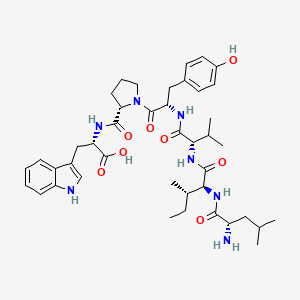
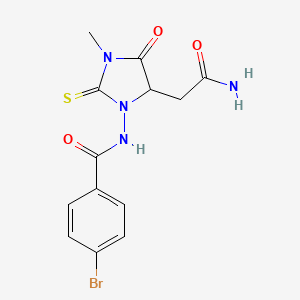
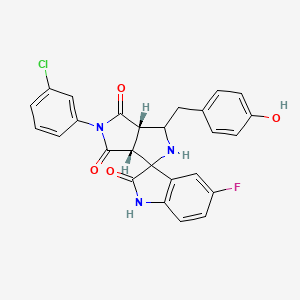
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
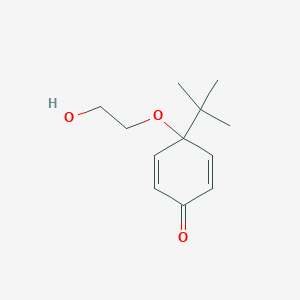
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
